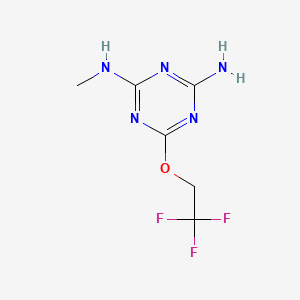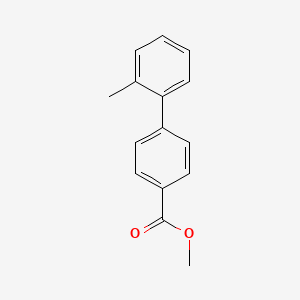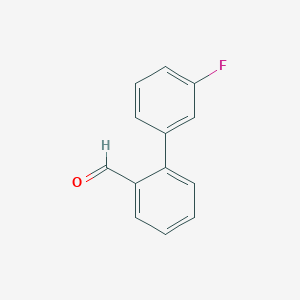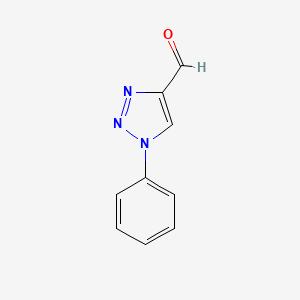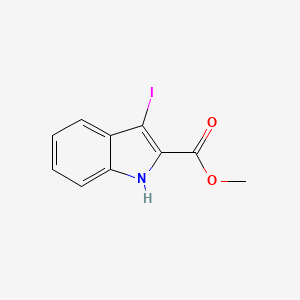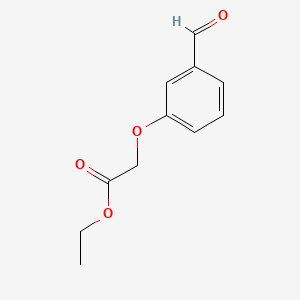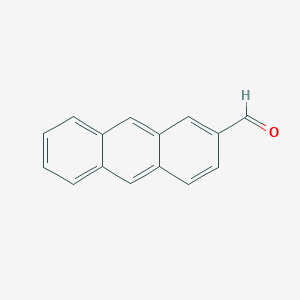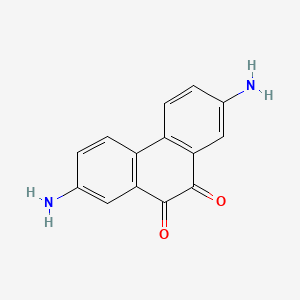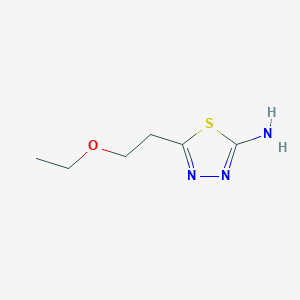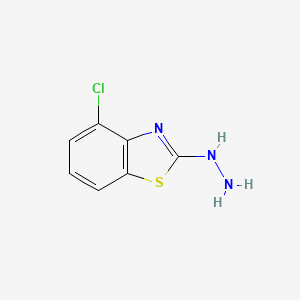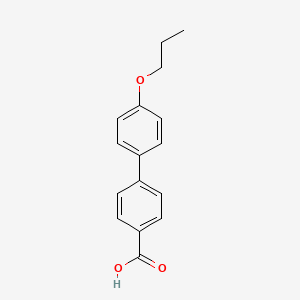
4-(2-叠氮乙基)吗啉
描述
“4-(2-Azidoethyl)morpholine” is a nitrogen-containing heterocyclic compound that belongs to the class of azido compounds. It’s a member of morpholines .
Synthesis Analysis
The synthesis of morpholines has been a subject of much study due to their biological and pharmacological importance . The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF .
Molecular Structure Analysis
The molecular formula of “4-(2-Azidoethyl)morpholine” is C6H12N4O . The InChI is InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 and the Canonical SMILES is C1COCCN1CCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Azidoethyl)morpholine” is 156.19 g/mol . Other physical and chemical properties are not well-documented.
科学研究应用
Application in Hydrogel Synthesis
Scientific Field
Polymer Chemistry
Summary of the Application
4-(2-Aminoethyl)morpholine is used in the synthesis of novel stimuli-responsive hydrogels. These hydrogels are derived from morpholine and have the ability to absorb textile azo dye .
Methods of Application
A new cationic monomer methacrylamido-4-(2-aminoethyl)morpholine (MAEM) derived from morpholine was synthesized in a single step and characterized by FTIR, 1H, and 13C NMR analyses. Through free radical aqueous polymerization, novel copolymeric hydrogels were prepared using methacrylamido-4-(2-aminoethyl)morpholine and acrylamide (Aam) as monomers .
Results or Outcomes
The hydrogels were tested for swelling, diffusion, and uptake of reactive orange, an anionic dye. The adsorption process of the dye on the hydrogels was consistent with the pseudo-second-order model followed by Elovich and pseudo-first-order .
Application in Biomedical Research
Scientific Field
Biomedical Research
Summary of the Application
4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group .
Methods of Application
This compound is used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
Results or Outcomes
The lysosome-targetable fluorescent probe has been successfully used for hydrogen sulfide imaging in living cells .
Application in Coordination Chemistry
Scientific Field
Coordination Chemistry
Summary of the Application
4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel (II) .
Methods of Application
The compound is used as a ligand in the reaction with nickel (II) nitrite .
Results or Outcomes
The reaction results in the formation of trans-bis[4-(2-aminoethyl)morpholine]dinitronickel (II) .
Application in Dye Removal
Scientific Field
Environmental Science
Summary of the Application
4-(2-Aminoethyl)morpholine is used in the synthesis of hydrogels that can absorb textile azo dye .
Methods of Application
The hydrogels are prepared using methacrylamido-4-(2-aminoethyl)morpholine and acrylamide as monomers. The hydrogels are then tested for their ability to absorb reactive orange, an anionic dye .
Results or Outcomes
The hydrogels demonstrated excellent absorption of the dye, suggesting potential applications in the removal of anionic textile dyes from wastewater .
Application in Fluorescent Probe Synthesis
Scientific Field
Biochemistry
Summary of the Application
4-(2-Aminoethyl)morpholine is used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
Methods of Application
The compound is used as a precursor in the synthesis of the fluorescent probe .
Results or Outcomes
The fluorescent probe has been successfully used for hydrogen sulfide imaging in living cells .
Application in Antibacterial Research
Scientific Field
Medicinal Chemistry
Summary of the Application
4-(2-Aminoethyl)morpholine is used in the synthesis of a variety of antimicrobial agents .
Methods of Application
The compound is used as a precursor in the synthesis of antimicrobial agents .
Results or Outcomes
The synthesized antimicrobial agents have shown promising results in antibacterial studies .
属性
IUPAC Name |
4-(2-azidoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEOLKFODUELIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371771 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)morpholine | |
CAS RN |
660395-39-1 | |
| Record name | 4-(2-azidoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
